

Bananin: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bananin*

Cat. No.: *B12415578*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bananin is a chemical compound identified as an effective inhibitor of the ATPase activity of the SARS Coronavirus helicase.^[1] This document provides a detailed overview of the chemical structure, properties, and biological activity of **Bananin**. It is intended to serve as a technical guide for researchers and professionals in the fields of virology, medicinal chemistry, and drug development.

Chemical Identity and Structure

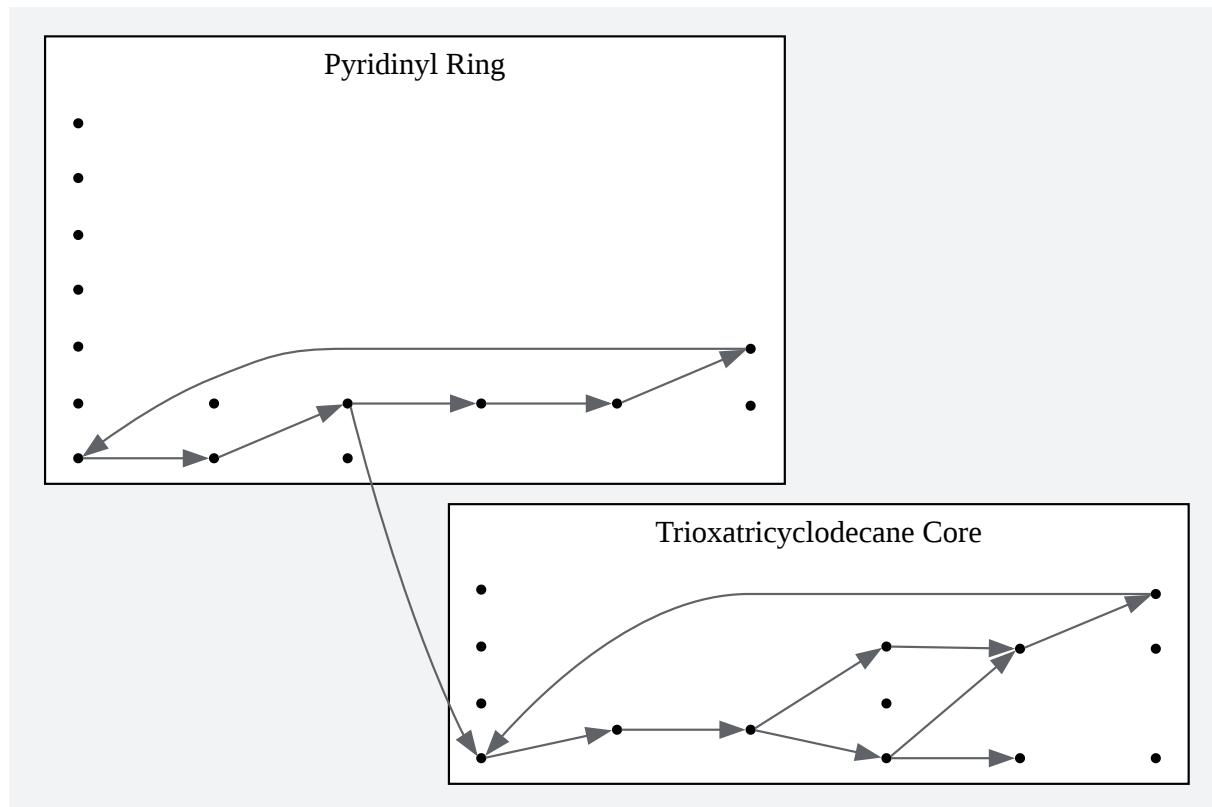

Bananin is a complex organic molecule with a unique cage-like structure.^[2] It belongs to a class of compounds known as trioxa-adamantane-triols (TATs).^[2] The chemical and physical properties of **Bananin** are summarized in the table below.

Table 1: Chemical and Physical Properties of **Bananin**

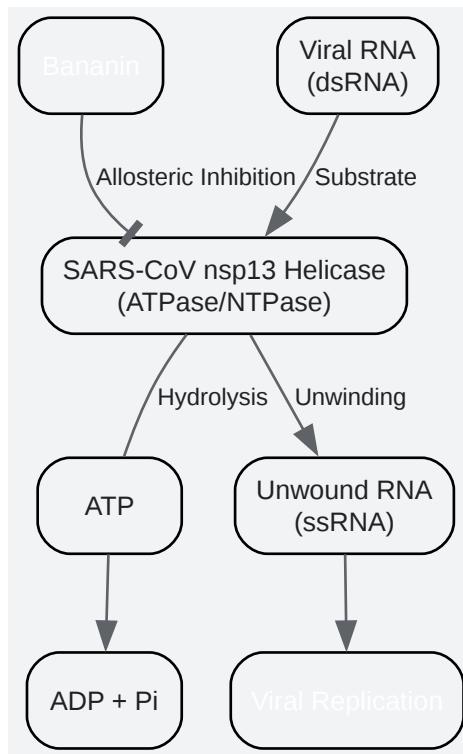
Property	Value	Source
CAS Number	665026-57-3	[1]
Molecular Formula	C ₁₄ H ₁₇ NO ₈	[1] [3]
Molecular Weight	327.29 g/mol	[3]
IUPAC Name	3-[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]-2,4,10-trioxatricyclo[3.3.1.1 ^{3,7}]decane-1,5,7-triol	[3]
Monoisotopic Mass	327.09541650 Da	[3]
ChEMBL ID	CHEMBL4749450	[3]

Chemical Structure:

The chemical structure of **Bananin** is characterized by a pyridinyl group attached to a trioxatricyclodecane core.

[Click to download full resolution via product page](#)

Figure 1: 2D representation of the chemical structure of **Bananin**.


Biological Activity and Mechanism of Action

Bananin has been identified as a potent inhibitor of the SARS Coronavirus (SARS-CoV) helicase, an essential enzyme for viral replication.[1][2]

- Target: SARS-CoV nsp13 ATPase/NTPase RNA/DNA helicase.[2]
- Mechanism: Allosteric inhibition.[2]
- IC₅₀ Value: 2.3 μ M for the ATPase activity.[1]

The inhibitory action of **Bananin** on the viral helicase disrupts the unwinding of viral RNA, a critical step in the replication process. This mechanism suggests its potential as an antiviral

agent against RNA viruses.[2]

[Click to download full resolution via product page](#)

Figure 2: Signaling pathway of **Bananin**'s inhibitory action on SARS-CoV helicase.

The Bananin Class of Compounds

Bananin is the prototype of a class of compounds known as **bananins** or trioxa-adamantane-triols (TATs).[2] Several derivatives have been synthesized and studied for their antiviral properties.[2]

Table 2: Examples of **Bananin** Derivatives and their Activity

Compound	Target Virus	Mechanism of Action	Reference
Bananin (BN)	SARS-CoV	Allosteric inhibition of nsp13 helicase	[2]
Vanillinbananin (VANBA)	Dengue virus type 2 (DENV-2)	Inhibition of endosome vacuole acidification, blocking viral entry	[2]
IBNCA, euBN	SARS-CoV	Inhibition of nsp13 ATPase and DNA helicase activity	[2]

Experimental Protocols

The structural elucidation and biological activity of **Bananins** have been determined through various experimental techniques.

4.1. Structural Analysis

The unique cage structure of the TATs was confirmed using a combination of spectroscopic methods:[\[2\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy: $^1\text{H-NMR}$, $^{13}\text{C-NMR}$, and two-dimensional techniques such as HH-COSY , gs-HMBC , and gs-HSQC were employed to determine the connectivity of atoms.[\[2\]](#)
- Infrared (IR) Spectroscopy: Used to identify functional groups present in the molecule.[\[2\]](#)
- UV/VIS Spectrophotometry: Provided information about the electronic transitions within the molecule.[\[2\]](#)
- High-Resolution Electrospray Mass Spectrometry (HR-ESI MS): Used for accurate mass determination and confirmation of the molecular formula.[\[2\]](#)

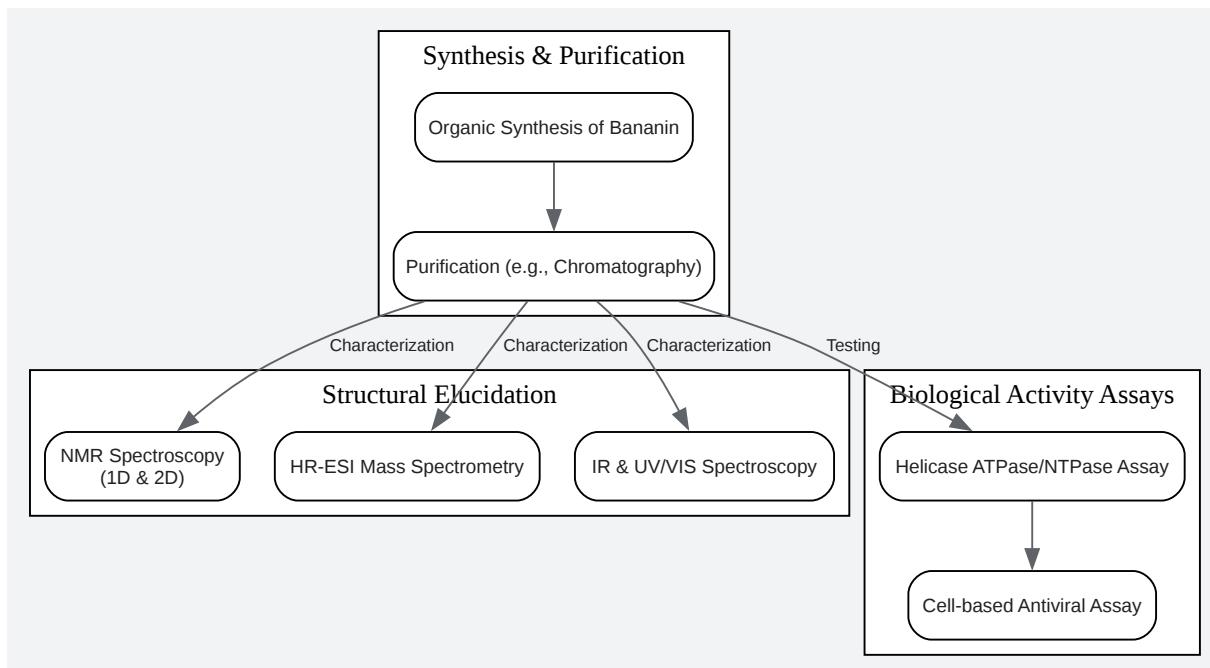

[Click to download full resolution via product page](#)

Figure 3: General experimental workflow for the synthesis and analysis of **Bananins**.

4.2. Biological Assays

- **Helicase ATPase/NTPase Activity Assay:** This in vitro assay measures the ability of the compound to inhibit the ATP-hydrolyzing activity of the viral helicase. The IC₅₀ value is determined by measuring the enzyme activity at various concentrations of the inhibitor.
- **Antiviral Replication Assay:** Cell-based assays are used to evaluate the ability of the compound to inhibit viral replication in a host cell line (e.g., Vero cells).^[2] The efficacy is typically reported as the effective concentration (EC₅₀).

Future Potential

The unique structure and mechanism of action of the **Bananin** class of compounds make them promising candidates for the development of broad-spectrum antiviral agents.^[2] Theoretical considerations suggest their potential activity against a range of RNA viruses, including those from the Flaviviridae, Orthomyxoviridae, Filoviridae, and Paramyxoviridae families.^[2] Further research and development in this area are warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bananin|CAS 665026-57-3|DC Chemicals [dcchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Bananin | C14H17NO8 | CID 59053860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. To cite this document: BenchChem. [Bananin: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12415578#what-is-the-chemical-structure-of-bananin>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com